molecular formula C22H24N2O3 B2605805 (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide CAS No. 465510-99-0

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No. B2605805
CAS RN: 465510-99-0
M. Wt: 364.445
InChI Key: QJJXSOIRRKFBIM-UHFFFAOYSA-N
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Description

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BM212 and is a member of the enamide family.

Scientific Research Applications

BM212 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BM212 has shown promising results as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. BM212 achieves this by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells.
In materials science, BM212 has been used as a building block for the synthesis of various polymers and materials. It has been found to be a useful monomer for the synthesis of conjugated polymers, which have potential applications in optoelectronics and organic electronics.

Mechanism of Action

The mechanism of action of BM212 involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. BM212 binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins in cells. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BM212 has been found to induce apoptosis in various cancer cell lines by inhibiting the activity of the proteasome. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BM212 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of BM212 is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, the synthesis of BM212 is relatively complex and requires multiple steps, which can limit its use in large-scale applications. Additionally, the low yield of the synthesis reaction can make it difficult to obtain large quantities of pure BM212.

Future Directions

There are several future directions for the research on BM212. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another direction is the investigation of the potential applications of BM212 in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of BM212 and its potential applications as an anticancer agent.

Synthesis Methods

The synthesis of BM212 involves the reaction of 4-butoxy-3-methoxybenzaldehyde with malononitrile and 2-methylphenylamine in the presence of a base. The reaction proceeds through the formation of an enamine intermediate, which is then converted into the desired product through a dehydration reaction. The yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-5-12-27-20-11-10-17(14-21(20)26-3)13-18(15-23)22(25)24-19-9-7-6-8-16(19)2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXSOIRRKFBIM-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

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